molecular formula C15H18N2S3 B14007234 2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole CAS No. 2939-53-9

2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole

Cat. No.: B14007234
CAS No.: 2939-53-9
M. Wt: 322.5 g/mol
InChI Key: JDCLEUYQOSXQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azabicyclo[322]nonan-3-yldisulfanyl)-1,3-benzothiazole is a complex organic compound that features a bicyclic structure with a disulfide linkage and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the 3-azabicyclo[3.2.2]nonane core, which can be synthesized through a Schmidt reaction followed by catalytic reduction . The disulfide linkage is then introduced by reacting the 3-azabicyclo[3.2.2]nonane derivative with a suitable disulfide reagent under controlled conditions . The final step involves the formation of the benzothiazole ring, which can be achieved through a cyclization reaction involving a thiourea derivative and an appropriate halogenated aromatic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole is unique due to the combination of the bicyclic structure with a disulfide linkage and a benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2939-53-9

Molecular Formula

C15H18N2S3

Molecular Weight

322.5 g/mol

IUPAC Name

2-(3-azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C15H18N2S3/c1-2-4-14-13(3-1)16-15(18-14)19-20-17-9-11-5-6-12(10-17)8-7-11/h1-4,11-12H,5-10H2

InChI Key

JDCLEUYQOSXQCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)SSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.